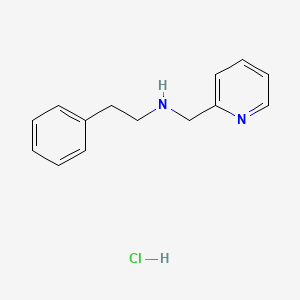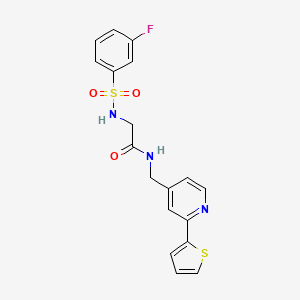
5-bromo-N-((4-methoxy-3-nitrophenyl)carbamothioyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-((4-methoxy-3-nitrophenyl)carbamothioyl)furan-2-carboxamide is a complex organic compound with a molecular formula of C13H10BrN3O5S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((4-methoxy-3-nitrophenyl)carbamothioyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom at the desired position on the furan ring using brominating agents such as N-bromosuccinimide (NBS).
Carbamothioylation: This involves the reaction of the brominated furan with a suitable isothiocyanate derivative to introduce the carbamothioyl group.
Coupling with 4-methoxy-3-nitroaniline: The final step involves coupling the intermediate with 4-methoxy-3-nitroaniline under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-((4-methoxy-3-nitrophenyl)carbamothioyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-bromo-N-((4-methoxy-3-nitrophenyl)carbamothioyl)furan-2-carboxamide would depend on its specific application. For example, if used as an antimicrobial agent, it may target bacterial cell walls or enzymes. If explored for anticancer activity, it may interact with cellular pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-N-((4-methoxyphenyl)carbamothioyl)furan-2-carboxamide: Similar structure but lacks the nitro group.
5-bromo-N-((4-nitrophenyl)carbamothioyl)furan-2-carboxamide: Similar structure but lacks the methoxy group.
5-chloro-N-((4-methoxy-3-nitrophenyl)carbamothioyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of both the methoxy and nitro groups, along with the bromine atom, makes 5-bromo-N-((4-methoxy-3-nitrophenyl)carbamothioyl)furan-2-carboxamide unique
Propriétés
IUPAC Name |
5-bromo-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O5S/c1-21-9-3-2-7(6-8(9)17(19)20)15-13(23)16-12(18)10-4-5-11(14)22-10/h2-6H,1H3,(H2,15,16,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYDYDBFHMUVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2648582.png)
![N-(5-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2648584.png)
![(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2648585.png)
![2-(methylsulfanyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2648588.png)
![(2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2648589.png)
![N-[(3-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2648590.png)
![1-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2648591.png)





![(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2648600.png)

